2-Chlorocrotonic acid

Description

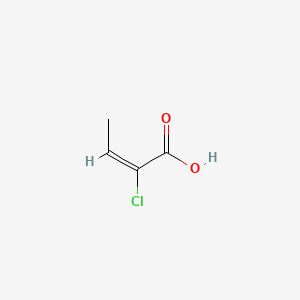

Structure

3D Structure

Properties

IUPAC Name |

2-chlorobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO2/c1-2-3(5)4(6)7/h2H,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDBQMYVAIBBDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701032045 | |

| Record name | 2-Chlorocrotonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.53 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600-13-5 | |

| Record name | 2-Chlorocrotonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Early Academic Investigations of Crotonic Acid Systems

The journey into understanding chlorinated crotonic acids begins with the study of crotonic acid itself. Initially identified in the 19th century, crotonic acid, or (2E)-but-2-enoic acid, became a subject of academic curiosity due to its reactivity and natural occurrence. chemicalbook.comwikipedia.org It was first thought to be a saponification product of croton oil, which is how it derived its name. wikipedia.org Early investigations into the thermal behavior of crotonic acid revealed its tendency to form dimers and other higher polymers upon heating. cdnsciencepub.comcdnsciencepub.com These studies, which examined the equilibration of cis- and trans-isomers at high temperatures, found that heating trans-crotonic acid could yield mixtures containing its cis-isomer, dimers, and other compounds. cdnsciencepub.com Such foundational research into the reactivity and isomerism of the basic crotonic acid structure paved the way for exploring the properties and synthetic potential of its derivatives, including halogenated versions.

Significance of Halogenated Alkenoic Acids in Chemical Science

The introduction of a halogen atom, such as chlorine, onto an alkenoic acid backbone dramatically influences the molecule's chemical properties and reactivity, opening up a wide array of synthetic possibilities. Halogenated organic compounds are fundamental in many areas of chemical science, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, polymers, and other fine chemicals. allrounder.airesearchgate.netnumberanalytics.comnih.gov

The presence of the halogen atom can significantly alter the electronic nature of the molecule, making it a valuable precursor for a variety of chemical transformations. numberanalytics.com Halogenated alkenoic acids are particularly useful as they contain multiple reactive sites. They can undergo reactions at the carboxylic acid group, the carbon-carbon double bond, and the carbon-halogen bond. A key reaction for unsaturated carboxylic acids is halolactonization, which allows for the rapid construction of complex, functionalized lactone rings that are important intermediates in the synthesis of biologically active natural products. researchgate.netnih.gov Furthermore, processes like decarboxylative halogenation represent a fundamental method for converting alkenoic acids into the corresponding vinyl halides, which are themselves highly useful organic building blocks. nih.govacs.org

Stereochemical Aspects and Isomerism in 2 Chlorocrotonic Acid Chemistry

Geometric Isomerism (E/Z) and Interconversion Studies

Geometric isomerism, also known as cis-trans or E/Z isomerism, arises in 2-chlorocrotonic acid due to the restricted rotation around the carbon-carbon double bond. wikipedia.org This restriction means that the substituents on the double-bonded carbons are fixed in their spatial positions relative to each other, giving rise to distinct and separable isomeric compounds. chemistrysteps.com

The two geometric isomers of this compound are designated as (E) and (Z) based on the Cahn-Ingold-Prelog (CIP) priority rules. For this compound (CH₃CH=CClCOOH), the substituents on each carbon of the double bond are assigned a priority.

At carbon 2 (C2): The chlorine atom (-Cl) has a higher atomic number than the carbon of the carboxyl group (-COOH), so -Cl receives higher priority.

At carbon 3 (C3): The carbon of the methyl group (-CH₃) has a higher atomic number than the hydrogen atom (-H), so -CH₃ receives higher priority.

The (Z)-isomer is the configuration where the two higher-priority groups (-Cl and -CH₃) are on the same side (zusammen) of the double bond. The (E)-isomer has these higher-priority groups on opposite sides (entgegen). du.ac.in

Table 1: E/Z Isomers of this compound

| Isomer | Arrangement of Priority Groups | Structure |

|---|---|---|

| (Z)-2-Chlorocrotonic acid | -Cl and -CH₃ on the same side | Z-Isomer Structure Image |

| (E)-2-Chlorocrotonic acid | -Cl and -CH₃ on opposite sides | E-Isomer Structure Image |

The interconversion between (E) and (Z) isomers does not typically occur under standard conditions because a significant amount of energy is required to break the π-bond component of the double bond. researchgate.net However, this energy barrier can be overcome through the input of energy, such as heat or ultraviolet light (photoisomerization). For example, the related compound isocrotonic acid ((Z)-but-2-enoic acid) converts to the more stable crotonic acid ((E)-but-2-enoic acid) when heated to its boiling point. wikipedia.org Similarly, photoisomerization is a known method for converting one geometric isomer to another and could potentially be used to interconvert the isomers of this compound.

Stereoselectivity in Addition Reactions

The carbon-carbon double bond in this compound is a site of reactivity, particularly for addition reactions. The stereochemical outcome of these additions—that is, the spatial arrangement of the new bonds formed—is a critical aspect. Additions can proceed with syn-stereoselectivity (both new groups add to the same face of the double bond) or anti-stereoselectivity (the groups add to opposite faces). iitk.ac.inwikipedia.org

In electrophilic additions, such as the addition of hydrogen halides (HX), the reaction often proceeds through a planar carbocation intermediate. libretexts.orglibretexts.org The nucleophile (X⁻) can then attack this flat intermediate from either face. youtube.com This typically leads to a mixture of syn and anti addition products, making the reaction non-stereoselective. chemistrysteps.com For example, the addition of HBr to this compound would be expected to produce a mixture of diastereomers.

In contrast, other types of addition reactions are known to be highly stereoselective.

Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings and is inherently stereospecific. iitk.ac.inwikipedia.org The stereochemistry of the dienophile is precisely retained in the product. masterorganicchemistry.comlibretexts.org Esters of this compound can act as dienophiles, and their (E) or (Z) geometry would directly determine the relative stereochemistry of the substituents on the newly formed ring. mit.edu

Michael Addition: As an α,β-unsaturated carbonyl compound, esters of this compound can act as Michael acceptors. wikipedia.org The Michael addition, or conjugate addition, of a nucleophile to the β-carbon creates at least one new stereocenter. numberanalytics.com The stereoselectivity of this process is highly dependent on the substrate, nucleophile, and reaction conditions, and achieving high selectivity is a common goal in synthetic chemistry. numberanalytics.comsioc-journal.cn

Table 2: Expected Stereochemical Outcomes of Addition Reactions

| Reaction Type | Intermediate/Transition State | Typical Stereoselectivity |

|---|---|---|

| Electrophilic Addition (e.g., HBr) | Planar Carbocation | Mixture of syn and anti (Non-stereoselective) chemistrysteps.com |

| Diels-Alder Cycloaddition | Concerted, cyclic transition state | Syn-addition (Stereospecific) libretexts.org |

| Michael Addition | Enolate intermediate | Variable (Can be highly stereoselective) numberanalytics.com |

Enantioselective Synthesis of Chiral Derivatives

Creating specific enantiomers of chiral molecules is a central challenge in modern chemistry, particularly for pharmaceuticals. wikipedia.org this compound serves as a potential starting material for generating chiral derivatives through asymmetric synthesis. The primary strategies involve the use of chiral auxiliaries, chiral reagents, or chiral catalysts. du.ac.inuwindsor.cayork.ac.uk

While specific examples starting directly from this compound are not widespread in readily available literature, several established enantioselective methods could be applied to its derivatives (e.g., esters).

Asymmetric Epoxidation: The double bond could be converted to a chiral epoxide. While the Sharpless asymmetric epoxidation is highly effective for allylic alcohols, mdpi.com other catalytic systems, such as those based on chiral manganese (Jacobsen's catalyst) or gold complexes, are used for the enantioselective epoxidation of unfunctionalized or differently functionalized olefins. redalyc.orgresearchgate.netcsic.es A chiral epoxide derived from 2-chlorocrotonate would be a versatile intermediate for further synthesis.

Asymmetric Dihydroxylation: This reaction would convert the double bond into a chiral diol, with the stereochemistry controlled by a chiral catalyst, typically based on osmium in conjunction with a chiral ligand (e.g., AD-mix).

Catalytic Asymmetric Additions: The use of chiral Lewis acid or Brønsted acid catalysts can enable highly enantioselective conjugate additions (Michael additions) to α,β-unsaturated esters. nih.govsigmaaldrich.com For example, a chiral copper-based catalyst could be used to guide the addition of a Grignard reagent to an ester of this compound, setting a new stereocenter with high enantiomeric excess (ee). Such a strategy has been demonstrated for the related 4-chlorocrotonates. beilstein-journals.org

Chiral Auxiliaries: A chiral auxiliary could be attached to the carboxylic acid group, forming a chiral ester or amide. wikipedia.orgdu.ac.in The auxiliary would then direct the stereochemistry of a subsequent reaction, for instance, a cycloaddition or a conjugate addition, before being cleaved to yield the chiral product.

Influence of Stereochemistry on Reactivity and Molecular Recognition

The specific three-dimensional arrangement of atoms in a molecule—its stereochemistry—has a profound influence on its chemical reactivity and its ability to interact with other molecules, a process known as molecular recognition.

A clear example of stereochemistry influencing reactivity is seen in elimination reactions. In an E2 elimination, the rate of reaction is highly dependent on the spatial relationship between the leaving group and the proton being removed. A study on the closely related 2-chloro-2-butenedioic acid found that the (Z)-isomer reacts 50 times faster than the (E)-isomer, demonstrating a strong stereochemical preference for the reaction mechanism.

Molecular recognition is the basis for most biological processes, where a molecule must have a precise shape to fit into the active site of an enzyme or a receptor. frontiersin.orgontosight.ai The importance of stereochemistry in this context is powerfully illustrated by the natural product Honaucin A . This molecule, which shows potent anti-inflammatory and quorum sensing inhibitory activities, is an ester formed from (S)-3-hydroxy-γ-butyrolactone and 4-chlorocrotonic acid . researchgate.netmdpi.com The specific stereoisomeric form of the 4-chlorocrotonic acid moiety is critical for its biological activity, as synthetic analogs with different stereochemistry show different potencies. researchgate.net This demonstrates that the precise geometry of the chlorocrotonic acid backbone is essential for it to be recognized by its biological targets.

Advanced Spectroscopic and Analytical Characterization Methodologies

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-Chlorocrotonic acid is characterized by several key absorption bands.

The most prominent feature is a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, formed through intermolecular hydrogen bonding. The spectrum will also display a strong, sharp absorption band for the carbonyl (C=O) stretch, typically found between 1680-1710 cm⁻¹ for α,β-unsaturated carboxylic acids. The C=C double bond stretch will appear in the 1620-1650 cm⁻¹ region. Additionally, a C-Cl stretching vibration is expected, though it may be in the fingerprint region and less diagnostic.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C=O stretch (Carbonyl) | 1680 - 1710 | Strong, Sharp |

| C=C stretch (Olefinic) | 1620 - 1650 | Medium |

| C-Cl stretch | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS) in Reaction Product Identification and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound (molecular weight: 120.54 g/mol ), the mass spectrum would show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of about 3:1.

Electron ionization (EI) would induce fragmentation, providing valuable structural clues. Common fragmentation pathways for short-chain carboxylic acids include the loss of hydroxyl (-OH, M-17) and carboxyl (-COOH, M-45) groups. libretexts.org The presence of the chlorine atom would also be evident in the isotopic patterns of the fragment ions. This technique is crucial for identifying this compound in reaction mixtures and for studying reaction mechanisms by tracking the incorporation of isotopic labels.

Predicted Mass Spectrometry Data for this compound

| m/z Value | Assignment | Notes |

|---|---|---|

| 120/122 | [M]⁺ | Molecular ion peak cluster with ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes. |

| 103/105 | [M-OH]⁺ | Loss of the hydroxyl group. Isotopic pattern present. |

| 75 | [M-COOH]⁺ | Loss of the carboxyl group. This fragment, C₃H₄Cl⁺, would also show an isotopic peak at m/z 77. |

| 45 | [COOH]⁺ | Carboxyl fragment. |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity. Both gas and liquid chromatography are applicable.

Gas Chromatography (GC): For GC analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl or silyl (B83357) ester) is often required to improve peak shape and prevent thermal degradation. mdpi.com A polar capillary column, such as one with a wax or cyano-based stationary phase, would be suitable. google.com Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (GC-MS) for definitive identification and quantification of impurities. google.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common and effective method for the analysis of polar compounds like this compound. A C18 or C8 column with an acidic aqueous mobile phase (e.g., water/acetonitrile (B52724) or water/methanol with a small amount of formic or phosphoric acid to suppress ionization) is typically used. cmes.orggoogle.com Detection is commonly performed using an ultraviolet (UV) detector, as the α,β-unsaturated carbonyl system has a UV chromophore (λₘₐₓ typically around 210-220 nm). cmes.org

Typical HPLC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of acidified water (e.g., 0.1% H₃PO₄) and acetonitrile or methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~215 nm |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

Gas Chromatography (GC) Applications

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of carboxylic acids like this compound can be challenging due to their polarity and low volatility. To overcome these issues, derivatization is a common and often necessary step to convert the acidic analyte into a more volatile and thermally stable form, typically an ester (e.g., a methyl ester). americanpharmaceuticalreview.commdpi.com This process not only improves chromatographic behavior but can also enhance detection sensitivity. americanpharmaceuticalreview.com

GC analysis is frequently coupled with mass spectrometry (GC-MS), which provides both qualitative and quantitative data. The mass spectrometer separates ions based on their mass-to-charge ratio, yielding a unique fragmentation pattern that serves as a molecular fingerprint for compound identification. nih.gov For halogenated compounds, MS (B15284909) detection is particularly advantageous as the isotopic pattern of chlorine (35Cl and 37Cl) provides a distinctive signature that aids in confirmation.

Research on structurally similar compounds, such as 2-chloropropionic acid, utilizes headspace GC-MS (HS-GC-MS) for analysis. google.com This method involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected into the GC system. This technique is effective for minimizing matrix interference and enhancing the detection of volatile impurities. google.com

Below is a table summarizing typical GC-MS parameters that could be adapted for the analysis of this compound, based on methodologies for related short-chain halogenated and unsaturated acids. google.comutwente.nl

| Parameter | Example Condition | Purpose |

| Column | VF-Wax ms or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) | Stationary phase for separating compounds based on polarity and boiling point. |

| Carrier Gas | Helium | Inert mobile phase to carry the analyte through the column. |

| Flow Rate | 1.0 - 1.95 mL/min | Controls the speed of the analyte through the column, affecting resolution. |

| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample upon injection. |

| Oven Program | Initial 60°C, ramp to 220-280°C | Temperature gradient to elute compounds with different boiling points sequentially. |

| Detector | Mass Spectrometer (MS) | Provides mass information for compound identification and quantification. |

| Derivatization | Esterification (e.g., with acidic methanol) | Increases volatility and thermal stability for improved chromatography. elsevierpure.com |

This table presents hypothetical conditions based on methods for structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for separating compounds in a liquid mobile phase. It is particularly well-suited for analyzing polar, non-volatile, or thermally unstable compounds like carboxylic acids, often without the need for derivatization. americanpharmaceuticalreview.comshimadzu.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. shimadzu.com

In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. For acidic analytes like this compound, the mobile phase typically consists of an aqueous component (like water or a buffer) and an organic modifier (like acetonitrile or methanol). The pH of the mobile phase is a critical parameter; it is usually kept low (acidic) to suppress the ionization of the carboxylic acid group. cmes.org This ensures that the acid is in its neutral, less polar form, which increases its retention on the non-polar stationary phase, leading to better peak shape and resolution. shimadzu.comcmes.org

Detection is commonly performed using an ultraviolet (UV) detector, as the carbon-carbon double bond and carboxyl group in this compound absorb UV light. cmes.org A Diode Array Detector (DAD) is often preferred as it can acquire spectra across a range of wavelengths, enhancing selectivity and aiding in peak purity assessment. google.com For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (HPLC-MS). elsevierpure.com

The table below outlines a representative set of HPLC conditions for the analysis of this compound, derived from established methods for crotonic acid and other halogenated acids. utwente.nlcmes.orggoogle.com

| Parameter | Example Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Non-polar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric Acid | Polar mobile phase; acid suppresses analyte ionization for better retention. |

| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition; gradient changes over time. |

| Flow Rate | 0.6 - 1.0 mL/min | Controls the analysis time and separation efficiency. |

| Column Temp. | 40 - 65 °C | Affects viscosity of the mobile phase and interaction with the stationary phase. |

| Detector | UV/Diode Array Detector (DAD) | Measures absorbance at a specific wavelength (e.g., 210 nm) for quantification. cmes.org |

| Injection Vol. | 20 µL | The volume of sample introduced into the system. |

This table presents hypothetical conditions based on methods for structurally similar compounds.

Computational and Theoretical Chemistry Studies of 2 Chlorocrotonic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-chlorocrotonic acid, these methods could reveal details about its electron distribution, orbital energies, and inherent reactivity.

Density Functional Theory (DFT) Applications in Reaction Pathways

Density Functional Theory (DFT) is a powerful computational tool for studying the thermodynamics and kinetics of chemical reactions. For this compound, DFT calculations could be employed to explore various reaction pathways, such as addition, substitution, and elimination reactions. By calculating the energies of reactants, transition states, and products, researchers can predict the most likely reaction mechanisms. For instance, a DFT study could elucidate the mechanism of nucleophilic addition to the carbon-carbon double bond or substitution at the chlorine-bearing carbon.

Potential DFT Application for this compound Reaction Analysis

| Reaction Type | Computational Objective | Predicted Outcome |

|---|---|---|

| Electrophilic Addition | Calculate transition state energies for the addition of electrophiles (e.g., HBr) across the C=C bond. | Determine the regioselectivity and stereoselectivity of the addition. |

| Nucleophilic Acyl Substitution | Model the reaction pathway for the conversion of the carboxylic acid to an ester or amide. | Elucidate the role of catalysts and predict reaction rates. |

Ab Initio Methods for Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy for predicting molecular properties. These methods could be used to calculate the geometric parameters (bond lengths and angles), vibrational frequencies (IR and Raman spectra), and electronic properties (dipole moment, polarizability) of this compound with high precision. Such predictions are invaluable for interpreting experimental data and for understanding the molecule's fundamental characteristics.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations can provide insights into the behavior of this compound in different environments, such as in solution or at interfaces. MD simulations could be used to study its solvation, diffusion, and conformational flexibility over time. This would be particularly useful for understanding how the molecule interacts with solvents and other molecules, which is crucial for predicting its behavior in a reaction medium or a biological system.

Mechanistic Elucidation through Energy Profile Analysis

A key application of computational chemistry is the elucidation of reaction mechanisms through the analysis of potential energy surfaces. By mapping the energy of the system as a function of the geometric changes during a reaction, an energy profile can be constructed. This profile reveals the activation energies for each step of the reaction, allowing for the identification of the rate-determining step and any intermediates that may be formed. For reactions involving this compound, this analysis would provide a detailed, step-by-step understanding of how transformations occur at the molecular level.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are highly effective in predicting various spectroscopic parameters. For this compound, calculations could predict its NMR chemical shifts, UV-Vis absorption spectra, and vibrational frequencies. Furthermore, a detailed conformational analysis could be performed to identify the different stable conformations (rotamers) of the molecule and to determine their relative energies. This information is essential for interpreting experimental spectra and for understanding the relationship between the molecule's structure and its properties.

Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Level of Theory |

|---|---|---|

| ¹H NMR | Chemical Shifts (ppm) | DFT (e.g., B3LYP/6-311+G(d,p)) |

| ¹³C NMR | Chemical Shifts (ppm) | DFT (e.g., B3LYP/6-311+G(d,p)) |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-311+G(d,p)) |

Design of Novel Catalytic Systems Based on Computational Insights

Computational chemistry can play a pivotal role in the rational design of new catalysts for reactions involving this compound. By understanding the reaction mechanism and the electronic structure of the transition states, researchers can design catalysts that lower the activation energy and enhance the reaction rate and selectivity. For example, computational screening could be used to identify potential catalysts for the efficient and environmentally friendly dehalogenation of this compound.

Biosynthetic Pathways and Bio Derived Applications

Role of 2-Chlorocrotonic Acid Moieties in Natural Product Biosynthesis

The primary example of a chlorocrotonyl moiety's role in biosynthesis is found in the pathway leading to salinosporamide A, a powerful proteasome inhibitor with anticancer properties, produced by the marine bacterium Salinispora tropica. nih.govebi.ac.uk The chlorine atom within this molecule is essential for its mechanism of action, making the biosynthetic pathway that installs it a subject of significant scientific interest. pnas.orgpnas.org The pathway generates a unique chlorinated building block that is utilized by the cell's metabolic machinery to construct the final natural product.

Polyketide synthases (PKSs) are large enzyme complexes that build complex natural products in an assembly-line fashion, typically using simple carboxylic acid building blocks, known as extender units, which are attached to a coenzyme A or an acyl carrier protein (ACP) carrier. nih.govescholarship.org The biosynthesis of salinosporamide A features a highly unusual PKS extender unit, chloroethylmalonyl-CoA. nih.gov This molecule is derived from the intermediate 4-chlorocrotonyl-CoA. pnas.orgpnas.org

The chloroethylmalonyl-CoA extender unit is loaded onto the SalA PKS module. researchgate.net The PKS machinery then catalyzes a decarboxylative Claisen condensation, incorporating the chloroethyl group into the growing polyketide chain. nih.gov This strategic placement of the chloroethyl side chain is fundamental to the biological activity of salinosporamide A, as the chlorine atom acts as a leaving group during the covalent modification of the 20S proteasome, leading to its irreversible inhibition. pnas.org

| Natural Product | Producing Organism | Chlorinated PKS Extender Unit | Biological Significance of Chlorination |

| Salinosporamide A | Salinispora tropica | Chloroethylmalonyl-CoA | Essential for potent and irreversible inhibition of the 20S proteasome, conferring anticancer activity. pnas.orgnih.gov |

The formation of the chloroethylmalonyl-CoA extender unit is a complex, multi-step enzymatic process originating from S-adenosyl-L-methionine (SAM). pnas.orgnih.gov Research combining gene deletions and biochemical analyses has elucidated a seven-step pathway within the sal biosynthetic gene cluster responsible for its creation. researchgate.netnih.gov

The pathway is initiated by the enzyme SalL, a SAM-dependent chlorinase, which catalyzes the conversion of SAM to 5′-chloro-5′-deoxyadenosine (5′-ClDA). pnas.orgnih.gov This chlorinated intermediate undergoes several transformations, including phosphorolytic cleavage, oxidation, and CoA ligation, leading to the formation of 4-chloro-3-hydroxybutyryl-CoA. pnas.org A dehydratase, SalS, then reversibly converts this molecule to the pivotal intermediate, 4-chlorocrotonyl-CoA. pnas.orgpnas.org

The final step is catalyzed by SalG, an enzyme with high sequence identity to crotonyl-CoA carboxylase/reductases (CCRs). pnas.org SalG performs a reductive carboxylation of 4-chlorocrotonyl-CoA to yield the final PKS extender unit, chloroethylmalonyl-CoA, in an NADPH-dependent reaction. pnas.orgnih.gov

| Enzyme (Gene) | Proposed Function | Metabolic Intermediate(s) |

| SalL | SAM-dependent chlorinase | S-adenosyl-L-methionine → 5′-chloro-5′-deoxyadenosine |

| SalT | Phosphoribosyl transferase | 5′-chloro-5′-deoxyadenosine → 5-chloro-5-deoxy-D-ribose-1-phosphate |

| SalS | Dehydratase | 4-chloro-3-hydroxybutyryl-CoA ↔ 4-chlorocrotonyl-CoA |

| SalG | Carboxylase/Reductase | 4-chlorocrotonyl-CoA → Chloroethylmalonyl-CoA |

This table highlights key enzymatic steps in the pathway. The full conversion from SAM involves additional unlisted enzymes from the sal gene cluster.

Chemical Synthesis of Bio-Inspired Analogues and Derivatives

The potent biological activity and unique chemical structure of salinosporamide A have made it a prominent target for total synthesis by the chemical community. acs.orgnih.gov These synthetic endeavors are crucial for providing sufficient quantities of the compound for preclinical and clinical evaluation and for generating analogues to probe the structure-activity relationship (SAR). nih.govmdpi.com

Numerous synthetic strategies have been developed, many of which are bio-inspired, seeking to construct the core γ-lactam-β-lactone bicyclic ring system efficiently. nih.govacs.org For example, a biosynthetically inspired approach reported by Pattenden and co-workers utilized an α-substituted β-ketoester starting material that is structurally related to the polyketide extender units employed in the natural biosynthetic pathway. nih.gov Other notable total syntheses by research groups such as Corey and Danishefsky have employed different key reactions to stereoselectively construct the chiral centers of the molecule. acs.orgnih.gov

These synthetic routes provide access to a wide range of derivatives not easily accessible through fermentation or genetic engineering. By modifying the side chains, including the critical chloroethyl group, chemists can investigate how structural changes impact potency and selectivity against the proteasome. nih.govmdpi.com For instance, replacing the chlorine with other halogens (like fluorine or bromine) or with non-halogen groups has been explored through precursor-directed biosynthesis and mutasynthesis, which are techniques that feed unnatural building blocks to the producing organism. nih.govmdpi.com These bio-inspired synthetic and semi-synthetic methods are invaluable tools for optimizing the therapeutic properties of this important class of natural products. mdpi.com

Environmental Transformation and Degradation Mechanisms Mechanistic Focus

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For 2-Chlorocrotonic acid, the primary abiotic degradation pathways considered are photochemical decomposition and hydrolysis.

Photochemical decomposition, or photolysis, is the breakdown of chemical compounds by photons. The presence of a carbon-carbon double bond and a carboxylic acid group in this compound makes it susceptible to photochemical reactions in the environment, particularly in the presence of sunlight.

The primary mechanism of photochemical decomposition for α,β-unsaturated carbonyl compounds like this compound involves the absorption of ultraviolet (UV) radiation, leading to the excitation of electrons to higher energy states (π → π* transitions). This excited state can then undergo various reactions, including isomerization, dimerization, or reaction with other molecules.

In aquatic environments, the presence of photosensitizers such as humic acids can accelerate the photochemical degradation of organic compounds. These substances can absorb light and transfer the energy to the target compound or generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are highly reactive and can readily attack the double bond of this compound. This can lead to a cascade of oxidation reactions, ultimately resulting in the mineralization of the compound to carbon dioxide and chloride ions.

Another potential photochemical reaction is the interaction with hypochlorous acid (HOCl), which can be present in chlorinated waters. Crotonic acid is known to react with hypochlorous acid to form 2-chloro-3-hydroxybutyric acid wikipedia.org. A similar reaction could occur with this compound, potentially leading to further chlorinated and hydroxylated intermediates. The initial step would likely be an electrophilic addition of chlorine to the double bond.

A proposed general mechanism for the direct photolysis of this compound in an aqueous environment is outlined in the table below.

| Step | Description |

| 1. Photoexcitation | This compound absorbs a photon of UV light, promoting an electron from a π bonding orbital to a π* antibonding orbital. |

| 2. Isomerization | The excited molecule may undergo cis-trans isomerization around the double bond. |

| 3. Radical Formation | Homolytic cleavage of the C-Cl bond can occur, generating a vinylic radical and a chlorine radical. |

| 4. Reaction with Water/ROS | The double bond of the excited molecule or subsequent radical intermediates can react with water or reactive oxygen species, leading to hydroxylated and other oxidized products. |

| 5. Mineralization | Through a series of further oxidative steps, the organic structure is broken down into smaller molecules and eventually to CO2, H2O, and Cl-. |

It is important to note that the specific quantum yield and the exact nature of the photoproducts of this compound have not been extensively studied, and these proposed mechanisms are based on the known reactivity of similar chemical structures.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis depends on the presence of hydrolyzable functional groups. In the case of this compound, the key bonds to consider for hydrolysis are the carbon-chlorine (C-Cl) bond at the vinylic position and the carboxylic acid group.

The carboxylic acid group itself is generally stable to hydrolysis under typical environmental pH conditions. While carboxylic acid derivatives such as esters and amides are susceptible to hydrolysis, the carboxylic acid functional group is the final product of such reactions libretexts.org.

The C-Cl bond in this compound is a vinylic chloride, meaning the chlorine atom is attached to a carbon atom of a double bond. Vinylic halides are known to be significantly less reactive towards nucleophilic substitution, including hydrolysis, compared to their saturated alkyl halide counterparts. This is due to the increased s-character of the sp2 hybridized carbon, which holds the electrons in the C-Cl bond more tightly, and the potential for resonance interaction of the chlorine lone pairs with the π-system of the double bond.

Therefore, under normal environmental conditions (neutral pH and ambient temperature), the direct hydrolysis of the C-Cl bond in this compound is expected to be a very slow process and not a significant degradation pathway. While hydrolysis of some activated acid chlorides can be rapid, this is not the case for a vinylic chloride within an unsaturated carboxylic acid structure youtube.com. PubChem data for the parent compound, crotonic acid, also suggests it is not expected to undergo hydrolysis in the environment due to the lack of functional groups that readily hydrolyze nih.gov.

The table below summarizes the expected hydrolytic stability of the key functional groups in this compound under typical environmental conditions.

| Functional Group | Susceptibility to Hydrolysis | Rationale |

| Carboxylic Acid | Low | Carboxylic acids are the final products of the hydrolysis of many of their derivatives and are stable in water. |

| Vinylic C-Cl Bond | Very Low | The sp2 hybridization of the carbon and potential resonance effects make the C-Cl bond strong and resistant to nucleophilic attack by water. |

Significant hydrolysis would likely only occur under extreme conditions of pH or temperature, which are not typical of most natural environments.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is often the primary mechanism for the removal of organic pollutants from the environment.

The biodegradation of chlorinated organic compounds has been extensively studied, and microorganisms have evolved a variety of enzymatic strategies to metabolize these substances. For this compound, a plausible degradation pathway would likely initiate with the removal of the chlorine atom, followed by the metabolism of the resulting unsaturated carboxylic acid.

Microorganisms, particularly soil bacteria such as Pseudomonas and Cupriavidus species, are known to degrade chlorinated aromatic compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) nih.gov. The degradation of 2,4-D involves initial cleavage of an ether bond by a dioxygenase, followed by hydroxylation and ring cleavage nih.gov. While this compound is an aliphatic compound, the enzymatic principles of dehalogenation and subsequent metabolism of the carbon skeleton are likely to be similar.

A probable microbial degradation pathway for this compound would involve the following key steps:

Dehalogenation: The initial and critical step is the cleavage of the C-Cl bond. This is typically catalyzed by a class of enzymes known as dehalogenases. The product of this reaction would be 2-hydroxycrotonic acid or a related intermediate.

Metabolism of the Carbon Skeleton: The dehalogenated intermediate, which is a four-carbon unsaturated acid, can then enter central metabolic pathways. For example, it could be converted to crotonic acid, which can then be metabolized via the β-oxidation pathway after being activated to its coenzyme A (CoA) thioester.

The enzymes involved in such a pathway could include:

| Enzyme Class | Function in this compound Degradation |

| Dehalogenases | Catalyze the removal of the chlorine atom from the carbon backbone. |

| Hydratases | May be involved in the addition of water across the double bond. |

| Dehydrogenases | Catalyze oxidation-reduction reactions in the metabolic pathway. |

| CoA Ligases | Activate the carboxylic acid for entry into pathways like β-oxidation. |

The key enzymatic step in the biodegradation of this compound is the cleavage of the carbon-halogen bond. This reaction is catalyzed by dehalogenases, a diverse group of enzymes that can be broadly classified based on their reaction mechanism. For haloalkanoic acids, the most relevant are the haloacid dehalogenases.

Haloacid dehalogenases catalyze the hydrolytic cleavage of the C-X bond in halogenated short-chain carboxylic acids. The general reaction is:

R-CH(X)-COOH + H₂O → R-CH(OH)-COOH + H⁺ + X⁻

There are two primary mechanistic pathways for this enzymatic dehalogenation:

Nucleophilic Substitution (Sₙ2 type): This is the most common mechanism. An active site carboxylate group (typically from an aspartate or glutamate residue) acts as a nucleophile, attacking the carbon atom bearing the halogen. This results in the formation of an ester intermediate and the displacement of the halide ion. A subsequent hydrolytic step, involving an activated water molecule, cleaves the ester intermediate, regenerating the free enzyme and releasing the hydroxy acid product.

Direct Hydrolysis: In this mechanism, an activated water molecule directly attacks the carbon-halogen bond, without the formation of a covalent enzyme-substrate intermediate. This is a less common mechanism for haloacid dehalogenases.

The table below provides a simplified overview of the Sₙ2-type enzymatic dehalogenation mechanism.

| Step | Description |

| 1. Substrate Binding | This compound binds to the active site of the dehalogenase. |

| 2. Nucleophilic Attack | A nucleophilic residue (e.g., Aspartate) in the enzyme's active site attacks the C2 carbon of the substrate. |

| 3. Halide Release | The chlorine atom is displaced as a chloride ion (Cl⁻), and a covalent ester intermediate is formed between the substrate and the enzyme. |

| 4. Hydrolysis | A water molecule, activated by a basic residue (e.g., Histidine), attacks the carbonyl carbon of the ester intermediate. |

| 5. Product Release | The ester bond is cleaved, releasing the 2-hydroxycrotonic acid product and regenerating the enzyme for another catalytic cycle. |

The specificity of these enzymes can vary, with some acting on a broad range of halogenated acids, while others are more specific. The presence of the double bond in this compound may influence which specific dehalogenases are capable of metabolizing it.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 2-Chlorocrotonic acid, and how can purity be ensured?

- Methodological Answer: Synthesis typically involves chlorination of crotonic acid derivatives using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions. Characterization requires a combination of nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and elemental analysis to verify stoichiometry. Purity can be further validated via melting point determination (MP: 120.54°C, as per solubility data) and thin-layer chromatography (TLC) with solvent systems such as butyl alcohol/water/acetic acid (60:25:15) to detect impurities . Experimental protocols must be meticulously documented to ensure reproducibility, including reaction temperatures, reagent ratios, and purification steps (e.g., recrystallization solvents) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile derivatives, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity for polar matrices. Calibration curves should be constructed using certified reference materials, and internal standards (e.g., deuterated analogs) can mitigate matrix effects. For non-destructive analysis, Fourier-transform infrared (FTIR) spectroscopy can identify functional groups like the carboxylic acid and chloroalkene moieties .

Q. How do thermodynamic properties (e.g., solubility, melting point) of this compound influence its experimental handling?

- Methodological Answer: The compound’s low aqueous solubility (2.100E+01 moles/L at 19°C) necessitates the use of organic solvents like ethanol or dimethyl sulfoxide (DMSO) for dissolution in reactions. Its melting point (120.54°C) indicates stability at moderate temperatures, but thermal degradation studies should accompany prolonged heating. Solubility data from the Handbook of Aqueous Solubility Data should be cross-verified with experimental conditions (e.g., pH, ionic strength) to avoid precipitation artifacts .

Advanced Research Questions

Q. What experimental designs are optimal for investigating the degradation pathways of this compound under varying environmental conditions?

- Methodological Answer: Accelerated degradation studies can employ photolysis (UV irradiation) or hydrolysis (acidic/alkaline conditions) with kinetic monitoring via HPLC. Isotopic labeling (e.g., ¹⁴C-tracing) helps track decomposition products. For mechanistic insights, density functional theory (DFT) calculations can predict reaction intermediates, while mass spectrometry identifies transient species .

Q. How can researchers resolve contradictions in reported solubility and reactivity data for this compound?

- Methodological Answer: Discrepancies often arise from variations in purity (e.g., trace isomers like 3-Chlorocrotonic acid) or solvent polarity. Systematic replication under standardized conditions (e.g., IUPAC-recommended protocols) is critical. Statistical tools like Bland-Altman analysis can quantify measurement biases, and differential scanning calorimetry (DSC) may clarify polymorphic forms influencing solubility .

Q. What strategies are effective for elucidating the mechanistic role of this compound in catalytic asymmetric synthesis?

- Methodological Answer: Kinetic isotope effects (KIEs) and stereochemical probes (e.g., enantiomeric excess analysis via chiral HPLC) can distinguish between concerted and stepwise mechanisms. In situ monitoring with Raman spectroscopy or X-ray crystallography provides structural snapshots of transition states. Computational modeling (e.g., molecular dynamics simulations) complements experimental data to map energy barriers .

Q. How does the stereochemical configuration of this compound impact its reactivity in organometallic reactions?

- Methodological Answer: The trans-configuration of the chloro and carboxylic acid groups influences steric and electronic interactions with metal catalysts (e.g., palladium complexes). Comparative studies with cis-isomers (synthesized via stereoselective routes) can isolate stereochemical effects. X-ray photoelectron spectroscopy (XPS) and cyclic voltammetry (CV) reveal electronic perturbations, while turnover frequency (TOF) measurements quantify catalytic efficiency differences .

Q. What methodologies are recommended for assessing the ecotoxicological impact of this compound in aquatic systems?

- Methodological Answer: Acute toxicity assays (e.g., Daphnia magna immobilization tests) and chronic exposure studies (algae growth inhibition) should follow OECD guidelines. Bioaccumulation potential can be estimated via octanol-water partition coefficients (log Kow), while metabolite profiling (LC-QTOF-MS) identifies persistent degradation products. Environmental fate models (e.g., EPI Suite) predict long-term ecological risks .

Guidance for Data Interpretation and Reporting

- Contradiction Analysis : Always cross-reference solubility and stability data with purity certifications (≥98% by HPLC) and solvent system details. Disclose batch-specific variations in supplementary materials .

- Theoretical-Experimental Integration : Combine DFT-predicted reaction coordinates with experimental activation parameters (Arrhenius plots) to validate mechanisms .

- Ethical Reporting : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and computational inputs in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.